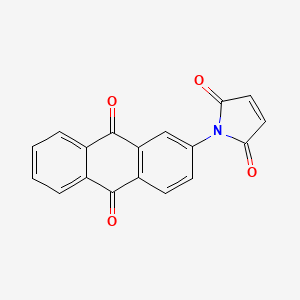
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a pyrrole ring fused to an anthraquinone moiety. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including dye production, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of anthraquinone derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 9,10-anthraquinone with pyrrole-2,5-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides or acyl chlorides are commonly used.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures. This can be achieved using reagents such as phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield anthraquinone-2-carboxylic acid, while reduction with sodium borohydride may produce 9,10-dihydroxyanthracene.
Scientific Research Applications
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various anthraquinone-based dyes and pigments.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties. It is used in the development of new therapeutic agents and as a probe in biochemical studies.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in the textile, cosmetic, and pharmaceutical industries.
Mechanism of Action
The mechanism of action of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione can be compared with other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production and as an anticancer agent.
Mitoxantrone: A synthetic anthraquinone derivative used as a chemotherapeutic agent.
Emodin: A naturally occurring anthraquinone with laxative and anti-inflammatory properties.
The uniqueness of this compound lies in its structural features and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
47281-76-5 |
|---|---|
Molecular Formula |
C18H9NO4 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-(9,10-dioxoanthracen-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H9NO4/c20-15-7-8-16(21)19(15)10-5-6-13-14(9-10)18(23)12-4-2-1-3-11(12)17(13)22/h1-9H |
InChI Key |
JHEZJHRZAPMPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















